3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone

Mu-opioid receptor Benzodioxane pharmacology Receptor binding affinity

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone (CAS 102071-88-5) is a synthetic small molecule (MW 306.36 g/mol, formula C16H22N2O4) that incorporates a 1,4-benzodioxane core linked via an aminomethyl spacer to a morpholino-propanone terminus. Unlike classical 1,4-benzodioxane derivatives historically recognized as alpha-adrenergic receptor antagonists (e.g., piperoxan, idazoxan), this compound exhibits a distinct pharmacological profile characterized by dual mu-opioid receptor (MOR) and sigma-1 receptor engagement, positioning it within the emerging class of multitarget opioid ligands rather than the traditional adrenergic-modulating benzodioxanes.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 102071-88-5
Cat. No. B14344028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone
CAS102071-88-5
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CCNCC2COC3=CC=CC=C3O2
InChIInChI=1S/C16H22N2O4/c19-16(18-7-9-20-10-8-18)5-6-17-11-13-12-21-14-3-1-2-4-15(14)22-13/h1-4,13,17H,5-12H2
InChIKeyKONQRDABLMBSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone (CAS 102071-88-5): Structural and Pharmacological Baseline


3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone (CAS 102071-88-5) is a synthetic small molecule (MW 306.36 g/mol, formula C16H22N2O4) that incorporates a 1,4-benzodioxane core linked via an aminomethyl spacer to a morpholino-propanone terminus . Unlike classical 1,4-benzodioxane derivatives historically recognized as alpha-adrenergic receptor antagonists (e.g., piperoxan, idazoxan), this compound exhibits a distinct pharmacological profile characterized by dual mu-opioid receptor (MOR) and sigma-1 receptor engagement, positioning it within the emerging class of multitarget opioid ligands rather than the traditional adrenergic-modulating benzodioxanes [1][2].

Why Generic 1,4-Benzodioxane or Morpholino Analogs Cannot Substitute for CAS 102071-88-5 in Opioid-Targeted Research


In-class substitution of 1,4-benzodioxane derivatives is precluded by fundamental divergences in primary pharmacology. Traditional benzodioxanes such as piperoxan and idazoxan are characterized by α2-adrenergic antagonism with negligible opioid receptor engagement [1][2]. Conversely, CAS 102071-88-5 demonstrates a functionally orthogonal target profile: it binds the mu-opioid receptor (MOR) with high affinity (Ki = 6.5 nM) and exhibits concurrent sigma-1 receptor affinity (Ki = 36 nM), a dual-target signature absent from all prototypical benzodioxane alpha-blockers [3]. Even among morpholine-containing congeners such as 2-(morpholinomethyl)-1,4-benzodioxan, the absence of the N-propanone spacer and the consequent loss of MOR engagement render these structurally adjacent compounds pharmacologically non-interchangeable. Procurement decisions predicated solely on scaffold similarity (benzodioxane or morpholino motifs) risk selecting compounds with entirely different receptor occupancy profiles, invalidating experimental hypotheses in pain, addiction, or sigma-receptor research programs.

Quantitative Differentiation of CAS 102071-88-5 Against Closest Structural and Pharmacological Analogs


Mu-Opioid Receptor (MOR) Binding Affinity: CAS 102071-88-5 vs. Classic Benzodioxane Alpha-Antagonists

CAS 102071-88-5 exhibits high-affinity binding to the human mu-opioid receptor (MOR) with a Ki of 6.5 nM in a [3H]-DAMGO displacement assay [1]. In contrast, the prototypical benzodioxane derivatives piperoxan and idazoxan are functionally characterized as α2-adrenergic antagonists with no measurable MOR engagement at comparable concentrations; their reported α2-adrenoceptor pA2 values (piperoxan: 6.5–7.0; idazoxan: ~8.0) correspond to micromolar-range affinities at adrenergic sites and negligible opioid cross-reactivity [2][3]. This represents a target-class divergence rather than a potency shift: CAS 102071-88-5 operates within opioid signaling pathways, whereas classic benzodioxanes are confined to the adrenergic system.

Mu-opioid receptor Benzodioxane pharmacology Receptor binding affinity

Sigma-1 Receptor Affinity: Dual-Target Profile of CAS 102071-88-5 vs. Selective MOR Agonists (e.g., DAMGO)

CAS 102071-88-5 demonstrates moderate sigma-1 receptor binding (Ki = 36 nM) in addition to its MOR activity (Ki = 6.5 nM), establishing a dual MOR/sigma-1 profile [1]. The selective MOR peptide agonist DAMGO, by comparison, exhibits high MOR affinity (Ki ≈ 1.2–3.5 nM) but no measurable sigma-1 receptor engagement; sigma-1 binding data for DAMGO are absent from authoritative databases, consistent with its design as a MOR-selective tool ligand [2]. This dual targeting may offer differentiated pharmacological outcomes in models where sigma-1 modulation contributes to opioid analgesia or side-effect attenuation [3].

Sigma-1 receptor Dual-target pharmacology Opioid receptor selectivity

Structural Differentiation: N-Propanone Spacer in CAS 102071-88-5 vs. Direct Methylene Linkage in 2-(Morpholinomethyl)-1,4-benzodioxan

CAS 102071-88-5 incorporates a distinctive β-aminoketone linker (N–CH2–CH2–C(=O)–morpholine) connecting the benzodioxane core to the morpholine ring, resulting in a molecular architecture with 5 rotatable bonds, a topological polar surface area (TPSA) of 60 Ų, and a calculated logP (XlogP) of 0.3 . The closest structural analog, 2-(morpholinomethyl)-1,4-benzodioxan, employs a direct methylene bridge (N–CH2–morpholine) with fewer rotatable bonds (approximately 3), a lower TPSA, and a higher predicted logP, differences that impact molecular flexibility, hydrogen-bonding capacity, and lipophilicity [1]. These physicochemical distinctions are significant for CNS penetration potential and solubility profiles, though no published head-to-head pharmacokinetic comparison currently exists.

Structure-activity relationship Linker optimization Morpholino-benzodioxane conjugates

Binding Selectivity Profile: MOR/sigma-1/KOR Discrimination of CAS 102071-88-5 vs. Multitarget Opioid Ligand LP1

In the broader context of multitarget opioid ligands containing 1,4-benzodioxane moieties, CAS 102071-88-5 (MOR Ki = 6.5 nM, sigma-1 Ki = 36 nM, KOR Ki >10,000 nM) exhibits a selectivity pattern distinct from LP1-based benzodioxane analogs such as Compound 6 (MOR Ki = 2.47 nM, DOR Ki = 9.6 nM) [1][2]. The key differentiation lies in receptor selectivity breadth: CAS 102071-88-5 shows high MOR affinity paired with negligible KOR binding (>10,000 nM), whereas LP1 analogs engage both MOR and DOR at nanomolar concentrations. This narrower opioid receptor profile combined with retained sigma-1 affinity positions CAS 102071-88-5 as a more MOR-focused tool with adjunct sigma-1 activity, rather than a broad-spectrum opioid receptor ligand.

Opioid receptor selectivity Kappa opioid receptor Multitarget ligand profiling

Optimal Research Application Scenarios for 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone (CAS 102071-88-5)


Mu-Opioid Receptor (MOR) Ligand Screening and SAR Studies Requiring Non-Peptide Scaffolds

With a confirmed MOR Ki of 6.5 nM in [3H]-DAMGO displacement assays using human MOR expressed in CHO-K1 cell membranes [1], CAS 102071-88-5 serves as a non-peptide MOR ligand probe suitable for structure-activity relationship (SAR) campaigns aimed at optimizing opioid receptor pharmacophores. Unlike peptide-based MOR agonists such as DAMGO, the small-molecule nature (MW 306.36) of CAS 102071-88-5 facilitates medicinal chemistry derivatization and permeability optimization, making it an attractive starting point for lead optimization programs targeting pain therapeutics with reduced peptide-associated liabilities.

Dual MOR/Sigma-1 Receptor Pharmacology Studies in Pain and Neuropsychiatric Models

CAS 102071-88-5 uniquely combines MOR affinity (Ki = 6.5 nM) with sigma-1 receptor binding (Ki = 36 nM), as demonstrated by [3H](+)-pentazocine displacement in guinea pig brain membranes [1]. This dual-target profile is relevant for preclinical pain models where sigma-1 antagonism has been shown to potentiate opioid analgesia and attenuate tolerance development [2]. Researchers investigating the therapeutic potential of simultaneous MOR activation and sigma-1 modulation can employ CAS 102071-88-5 as a single-agent tool compound, eliminating the pharmacokinetic confounding inherent in co-administering separate MOR and sigma-1 ligands.

Kappa-Opioid Receptor Counter-Screening and Selectivity Profiling

The compound exhibits minimal kappa-opioid receptor (KOR) binding (Ki >10,000 nM) in [3H]U69593 displacement assays [1], providing a >1,500-fold selectivity window for MOR over KOR. This selectivity profile makes CAS 102071-88-5 valuable as a negative control or counter-screening compound in KOR-targeted drug discovery programs, where confounding KOR-mediated dysphoria or diuresis must be excluded. Its well-characterized inactivity at KOR positions it as a reliable comparator for evaluating KOR selectivity of novel opioid ligands.

Benzodioxane Scaffold Diversification in Multitarget CNS Drug Design

As a 1,4-benzodioxane derivative that has been functionally re-directed from classical α-adrenergic pharmacology toward opioid and sigma receptor systems, CAS 102071-88-5 exemplifies scaffold repurposing for CNS drug discovery [1][2]. The compound's β-aminoketone linker architecture (5 rotatable bonds, TPSA = 60 Ų, XlogP = 0.3) provides a physicochemical template consistent with CNS drug-like properties, enabling medicinal chemists to explore benzodioxane-based libraries targeting opioid and sigma receptors without the α-adrenergic polypharmacology that complicates earlier benzodioxane chemotypes.

Quote Request

Request a Quote for 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.